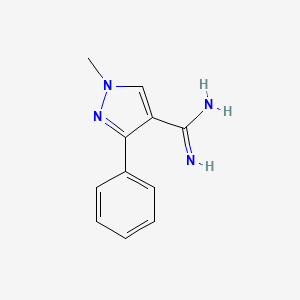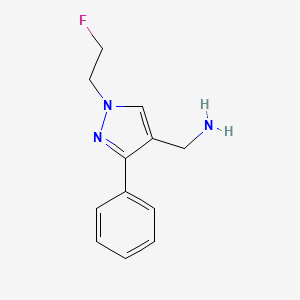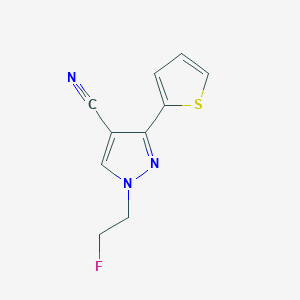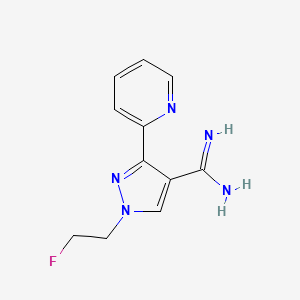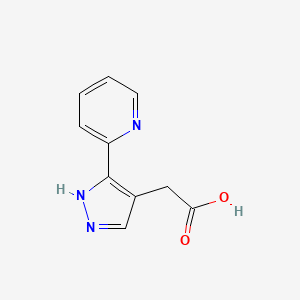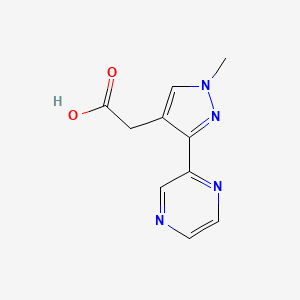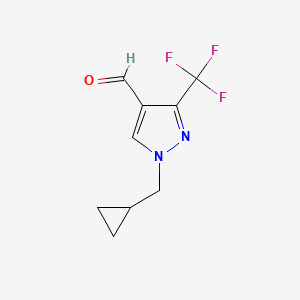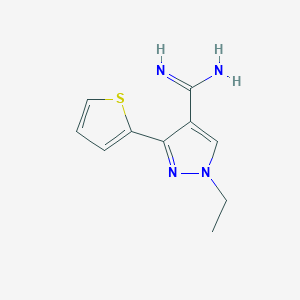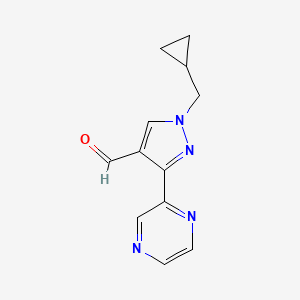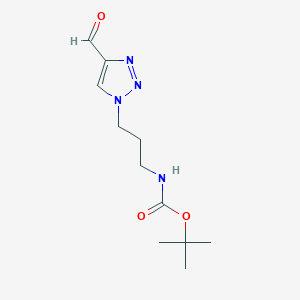
tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Molecular Structure Analysis
The molecular structure of “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” can be represented by the InChI code:1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 .
Scientific Research Applications
Characterization and Synthesis Techniques
- Characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This study provides an in-depth analysis of the chemical structure and properties of a similar compound, highlighting the utility of NMR techniques in understanding the molecular structure of complex organic compounds (Aouine et al., 2016).
Chemical Transformations and Reactions
- Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations were synthesized, exploring the chemical behavior and potential applications of triazole derivatives in developing new materials and catalysts (Glinyanaya et al., 2021).
- Ester formylhydrazones synthesis from the reaction of alkyl imidate hydrochlorides with formylhydrazine, leading to the formation of various triazole derivatives, demonstrates the versatility of triazole compounds in synthetic organic chemistry (Ikizler & Yildirim, 1998).
Advanced Materials and Medicinal Applications
- Isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives , involving tert-butyl carbamate derivatives, discuss the molecular interactions and crystal engineering aspects of triazole derivatives, useful for designing new materials (Baillargeon et al., 2017).
- Synthesis and antimicrobial activity of some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from tert-Butyl Carbazate, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Future Directions
The future directions for research on “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it may be of interest to investigate the potential biological activities of this compound.
Mechanism of Action
Target of Action
Tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The primary target of this compound is the copper (I) catalyst in the CuAAC reaction .
Mode of Action
The compound interacts with the copper (I) catalyst in the CuAAC reaction, accelerating reaction rates and suppressing cell cytotoxicity . This interaction enhances the efficiency of the CuAAC reaction, making it a valuable tool in click chemistry .
Biochemical Pathways
Its role in the cuaac reaction suggests it may influence pathways involving azide-alkyne cycloadditions . These reactions are often used in the synthesis of various bioactive compounds, including indole derivatives , which have diverse biological activities .
Pharmacokinetics
Its water-soluble nature suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the acceleration of reaction rates in the CuAAC reaction . This can lead to more efficient synthesis of bioactive compounds, potentially enhancing their therapeutic effects . Additionally, the compound suppresses cell cytotoxicity, which could reduce potential side effects of these bioactive compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of copper (I) is necessary for the compound to exert its effects . Additionally, the compound’s water-soluble nature suggests it may be more effective in aqueous environments
properties
IUPAC Name |
tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYSYBKWRBSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



